molecular formula C25H24ClN5O3S B2912388 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide CAS No. 2034460-74-5

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2912388
CAS No.: 2034460-74-5
M. Wt: 510.01
InChI Key: LDKWSOWCWYHTTO-UHFFFAOYSA-N
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Description

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a synthetic, multi-functional pyrazole derivative of significant interest in medicinal chemistry and pre-clinical research. This compound features a complex molecular architecture that includes a 5-amino pyrazole core, a phenylsulfonyl group, a p-tolylamino substituent, and a 4-chlorobenzyl-acetamide side chain. This specific combination of moieties is designed to interact with a variety of biological targets. The core value of this compound lies in its potential as a key intermediate or a lead structure in the design and optimization of novel therapeutic agents. Pyrazole-sulfonamide hybrids are frequently investigated for their pronounced biological activities. Research into analogous structures has demonstrated potential as inhibitors of various enzymes, including viral proteases and cathepsins, suggesting this compound could be valuable for developing new antiviral or antimicrobial agents . Furthermore, diaryl ether aryl sulfonamides based on pyrazole scaffolds have been explored as highly selective inhibitors of ion channels, such as NaV1.7, which is a promising target for pain management . The presence of the sulfonamide group and the acetamide linkage often contributes to strong binding affinity and selectivity, while the amino group on the pyrazole ring can be crucial for forming critical hydrogen bonds within the active site of a target protein . This product is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own thorough characterization and validation to determine the compound's suitability for specific experimental systems.

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O3S/c1-17-7-13-20(14-8-17)29-25-23(35(33,34)21-5-3-2-4-6-21)24(27)31(30-25)16-22(32)28-15-18-9-11-19(26)12-10-18/h2-14H,15-16,27H2,1H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKWSOWCWYHTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields. The biological activity of this compound is primarily attributed to its structural features, which include a pyrazole ring and various functional groups that enhance its interaction with biological targets.

The biological activity of this compound is largely influenced by its ability to interact with specific enzymes or receptors within biological systems. The sulfonamide moiety plays a crucial role in inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis, thereby exhibiting antimicrobial properties. Additionally, the pyrazole ring may contribute to anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity, comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound's anticancer potential has been evaluated through cell line studies, where it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

Case Studies

A notable study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of similar compounds and highlighted the importance of the sulfonamide group in enhancing biological activity. The study concluded that modifications at the phenyl ring could optimize efficacy while minimizing toxicity .

Another research article focused on the synthesis and evaluation of related pyrazole derivatives, demonstrating that specific substitutions on the pyrazole ring significantly influenced their pharmacological profiles. This underscores the potential for further development of derivatives based on this compound for targeted therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide (Target) C₂₅H₂₃ClN₄O₃S 507.0 (estimated) - Phenylsulfonyl (C₆H₅SO₂)
- p-Tolylamino (C₆H₄(CH₃)NH)
- 4-Chlorobenzyl acetamide
High lipophilicity due to aryl and chloro groups; potential for kinase inhibition .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () C₁₂H₁₀Cl₂N₄O 297.1 - 4-Chlorophenyl
- Cyano (CN) at position 3
- Chloroacetamide
Simpler structure; associated with insecticidal activity (Fipronil derivatives) .
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () C₂₂H₂₁ClN₆O₃S 484.96 - 4-Methoxyphenyl oxadiazole
- Methylsulfanyl (SCH₃)
- 2-Chlorobenzyl acetamide
Oxadiazole enhances π-π stacking; methylsulfanyl may improve metabolic stability .
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide () C₂₄H₂₄N₆O₃S 484.5 - Tosyl (p-toluenesulfonyl)
- Phenylamino (C₆H₅NH)
- N-phenyl acetamide
Tosyl group increases steric bulk; phenylacetamide reduces polarity .

Key Research Findings and Implications

However, its phenylsulfonyl and p-tolylamino groups may redirect its selectivity toward mammalian targets, such as tyrosine kinases or sulfonamide-sensitive enzymes . The oxadiazole-containing analog () demonstrates enhanced binding affinity in computational models due to the oxadiazole's electron-deficient ring, which facilitates interactions with aromatic residues in enzyme active sites .

Physicochemical Properties: The target compound likely exhibits higher solubility in organic solvents compared to ’s analog, which has a tosyl group. This is attributed to the smaller phenylsulfonyl substituent versus the bulkier tosyl group .

Synthetic Accessibility: ’s compound is synthesized in fewer steps due to its simpler cyano and chloro substituents, whereas the target compound requires multi-step functionalization of the pyrazole core .

Q & A

Q. What are the recommended synthetic routes for 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide, and what are the critical reaction conditions to consider?

The compound is synthesized via multi-step processes involving condensation reactions and functional group transformations. Key steps include:

  • Core template synthesis : The 1,5-diarylpyrazole core is constructed using a base structure analogous to SR141716, with modifications to incorporate sulfonyl and tolylamino groups .
  • Acetamide coupling : The N-(4-chlorobenzyl)acetamide moiety is introduced via reaction with chloroacetyl chloride in the presence of triethylamine, followed by recrystallization from ethanol-DMF mixtures . Critical conditions include temperature control (20–25°C for acylation), solvent selection (dioxane or DMF), and purification via column chromatography to isolate intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and verifying the absence of unreacted intermediates.
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in analogous pyrazole derivatives (e.g., (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What structural analogs of this compound have been reported, and how do their biological activities compare?

Analogs such as 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (melting point 247°C) and N-(4-chlorophenyl)-3-(phenylamino) derivatives have shown varied bioactivity profiles, suggesting that the phenylsulfonyl and 4-chlorobenzyl groups enhance target binding affinity .

Advanced Research Questions

Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound or its derivatives?

Computational approaches like density functional theory (DFT) can predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction path mapping : Identifies energetically favorable pathways for sulfonyl group introduction .
  • Solvent effects : Simulations using COSMO-RS models guide solvent selection to improve yield . These methods are integrated with high-throughput experimentation to validate predictions .

Q. What strategies can resolve contradictions in reported biological activity data between structurally similar analogs?

  • Meta-analysis of substituent effects : Compare analogs with systematic substitutions (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate functional group contributions .
  • Dose-response profiling : Address discrepancies by standardizing assay conditions (e.g., cell line selection, incubation time) .
  • Molecular docking : Validate target engagement differences caused by steric effects from the phenylsulfonyl group .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Lipophilicity optimization : LogP calculations predict improvements via trifluoromethyl substitutions, which enhance metabolic stability .
  • ADMET profiling : Tools like SwissADME assess absorption and toxicity risks, prioritizing derivatives with balanced solubility and permeability .

Q. What experimental designs are recommended to evaluate the stability of this compound under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds, critical for storage and handling protocols .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for sulfonylation steps to avoid hydrolysis .
  • Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
  • Controlled experiments : Use isotopically labeled analogs (e.g., ¹⁵N) to track reaction pathways and byproduct formation .

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